molecular formula C22H23ClN2O5 B270871 2-(3-Chloro-2-methylanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(3-Chloro-2-methylanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270871
M. Wt: 430.9 g/mol
InChI Key: GWZUZPKJDJKHQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-2-methylanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as CEP, is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of immune cells, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models of cancer and arthritis.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-2-methylanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments, including its high yield and purity, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy as a drug candidate have not been fully established.

Future Directions

There are several future directions for research on 2-(3-Chloro-2-methylanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is the development of new synthetic methods for this compound and related compounds, which could lead to the discovery of new drugs and materials. Another area of research is the elucidation of the mechanism of action of this compound, which could provide insights into the molecular pathways involved in cancer and inflammation. Finally, further studies are needed to evaluate the safety and efficacy of this compound as a drug candidate in humans, which could lead to the development of new therapies for cancer, inflammation, and other diseases.

Synthesis Methods

2-(3-Chloro-2-methylanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized through a multi-step process involving the reaction of 2-(3-chloro-2-methylanilino)acetic acid with 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in the presence of coupling agents such as DCC or DIC. The resulting product can be purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

2-(3-Chloro-2-methylanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In materials science, this compound has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. In nanotechnology, this compound has been explored for its ability to form self-assembled monolayers on gold and other surfaces, which can be used for biosensing and other applications.

properties

Molecular Formula

C22H23ClN2O5

Molecular Weight

430.9 g/mol

IUPAC Name

[2-(3-chloro-2-methylanilino)-2-oxoethyl] 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H23ClN2O5/c1-3-29-19-10-5-4-9-18(19)25-12-15(11-21(25)27)22(28)30-13-20(26)24-17-8-6-7-16(23)14(17)2/h4-10,15H,3,11-13H2,1-2H3,(H,24,26)

InChI Key

GWZUZPKJDJKHQP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C(=CC=C3)Cl)C

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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